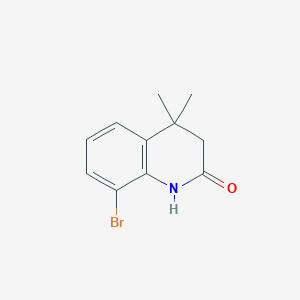
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
説明
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a pharmacological agent. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
- Chemical Formula : C11H12BrNO
- CAS Number : 4501-30-8
- Molecular Weight : 254.13 g/mol
Research indicates that derivatives of 3,4-dihydroquinolin-2(1H)-one, including 8-bromo analogs, may exhibit dual inhibition properties targeting acetylcholinesterase (AChE) and monoamine oxidases (MAOs). These enzymes are critical in the pathophysiology of Alzheimer's disease (AD) and other neurodegenerative disorders.
Inhibition Studies
A study highlighted the synthesis of a series of compounds based on the 3,4-dihydroquinolinone scaffold. Among these, compound 3e exhibited potent inhibitory effects:
- AChE Inhibition : IC50 values ranged from 0.28 µM to 0.34 µM.
- MAO-B Inhibition : IC50 values were reported at 2.81 µM for hMAO-B and 0.91 µM for hMAO-A .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Neuroprotective Effects
Research suggests that compounds with similar structures can cross the blood-brain barrier (BBB), which is essential for treating central nervous system disorders. The ability to penetrate the BBB was confirmed in studies where selected compounds showed no cytotoxicity in neuronal cell lines at concentrations below 12.5 µM .
Antioxidant Activity
The presence of bromine and dimethyl groups may enhance antioxidant properties. The compound's structure allows it to interact with reactive oxygen species (ROS), potentially mitigating oxidative stress associated with neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of quinolinone derivatives:
- Alzheimer’s Disease Models :
-
Dopamine Receptor Modulation :
- Another study focused on evaluating the affinity of various quinolinone derivatives for dopamine receptors (D2R). The findings suggested that certain modifications could enhance binding affinity and selectivity for D2 receptors, indicating potential applications in treating conditions like schizophrenia .
Summary of Biological Activities
特性
IUPAC Name |
8-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBUGZUYESCKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















